In Vitro Anti-Babesial Potency vs. Brusatol and Commercial Drug Diminazene Aceturate
In a direct head-to-head comparison against Babesia gibsoni, bruceantin (compound 2) exhibited an IC50 of 13.4 ng/mL, compared to the most potent analog brusatol (IC50 = 0.74 ng/mL). Bruceantin was 5.3-fold more active than the commercial veterinary drug diminazene aceturate (IC50 = 70.5 ng/mL) [1].
| Evidence Dimension | In vitro anti-parasitic activity (IC50) |
|---|---|
| Target Compound Data | Bruceantin: IC50 = 13.4 ng/mL |
| Comparator Or Baseline | Brusatol: IC50 = 0.74 ng/mL; Diminazene aceturate: IC50 = 70.5 ng/mL |
| Quantified Difference | Bruceantin is 5.3× more active than diminazene aceturate but 18.1× less potent than brusatol |
| Conditions | Babesia gibsoni in vitro culture |
Why This Matters
Although brusatol is the more potent anti-babesial agent in this assay, bruceantin offers a balanced profile with validated hematologic anticancer activity, which may be preferred for dual-purpose veterinary research applications.
- [1] Elkhateeb A, et al. Anti-babesial Quassinoids from the Fruits of Brucea Javanica. Nat Prod Commun. 2008;3(2):1934578X0800300207. View Source
